Iron(2+), tris(2,2'-bipyridine-kappaN1,kappaN1')-, (OC-6-11)-, diperchlorate

Descripción general

Descripción

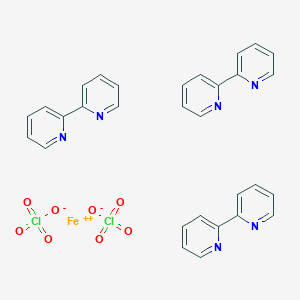

Iron(2+), tris(2,2’-bipyridine-kappaN1,kappaN1’)-, (OC-6-11)-, diperchlorate is a coordination complex that features iron in the +2 oxidation state. This compound is known for its vibrant color and its ability to form stable complexes with bipyridine ligands. It is widely used in various fields of scientific research due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Iron(2+), tris(2,2’-bipyridine-kappaN1,kappaN1’)-, (OC-6-11)-, diperchlorate typically involves the reaction of iron(II) salts with 2,2’-bipyridine in the presence of perchloric acid. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure the formation of the desired complex.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration of reactants to maximize yield and purity. The final product is often purified through recrystallization or other separation techniques.

Análisis De Reacciones Químicas

Types of Reactions

Iron(2+), tris(2,2’-bipyridine-kappaN1,kappaN1’)-, (OC-6-11)-, diperchlorate undergoes various types of chemical reactions, including:

Oxidation: The iron center can be oxidized to iron(III) in the presence of strong oxidizing agents.

Reduction: The compound can be reduced back to iron(II) from iron(III) using reducing agents.

Substitution: Ligand substitution reactions can occur, where the bipyridine ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or ascorbic acid are often used.

Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the reaction mixture.

Major Products Formed

Oxidation: Iron(III) complexes with bipyridine ligands.

Reduction: Reformation of the iron(II) complex.

Substitution: New coordination complexes with different ligands.

Aplicaciones Científicas De Investigación

Catalysis

Homogeneous Catalysis

Iron(II) complexes, particularly those with bipyridine ligands, are widely used as catalysts in various organic transformations. The coordination of bipyridine enhances the electron-donating ability of iron, facilitating reactions such as:

- Hydrogenation Reactions : Iron(II) complexes can catalyze the hydrogenation of alkenes and alkynes, providing a cost-effective alternative to noble metal catalysts.

- C-C Bond Formation : These complexes are also effective in cross-coupling reactions, where they promote the formation of carbon-carbon bonds under mild conditions.

Table 1: Summary of Catalytic Applications

| Reaction Type | Catalyst Type | Conditions |

|---|---|---|

| Hydrogenation | Iron(II) tris(bipyridine) | Mild temperature/pressure |

| Cross-coupling | Iron(II) complexes | Aqueous phase |

Photochemistry

Spin Crossover Phenomena

The iron(II) complex exhibits interesting photochemical properties due to its ability to undergo spin crossover. This phenomenon is characterized by a transition from a low-spin state to a high-spin state upon light absorption. Research indicates that this transition can be controlled through external electromagnetic fields, allowing for potential applications in:

- Optoelectronics : The ability to control the spin state can be harnessed in devices that require precise manipulation of electronic states.

- Sensors : The sensitivity of the spin state to environmental changes makes these complexes suitable candidates for chemical sensors.

Case Study: Light-Induced Spin Crossover

A study demonstrated that by applying specific electromagnetic fields, researchers could stabilize the charge transfer states in iron(II)-bipyridine complexes, enhancing their photochemical efficiency and opening avenues for advanced material design .

Materials Science

Nanomaterials and Thin Films

Iron(II) complexes are utilized in the synthesis of nanomaterials and thin films due to their unique electronic properties. The incorporation of these complexes into polymer matrices results in materials with enhanced conductivity and magnetic properties.

- Conductive Polymers : By embedding iron(II) complexes into conductive polymers, researchers have developed materials suitable for electronic applications.

- Magnetic Nanoparticles : The magnetic properties of iron allow for the creation of nanoparticles that can be used in drug delivery systems or magnetic resonance imaging (MRI).

Table 2: Applications in Materials Science

| Application Type | Material Type | Properties Enhanced |

|---|---|---|

| Conductive Polymers | Iron(II)-bipyridine composites | Increased conductivity |

| Magnetic Nanoparticles | Iron-based nanoparticles | Enhanced magnetic response |

Mecanismo De Acción

The mechanism by which Iron(2+), tris(2,2’-bipyridine-kappaN1,kappaN1’)-, (OC-6-11)-, diperchlorate exerts its effects involves its ability to undergo redox reactions. The iron center can alternate between +2 and +3 oxidation states, facilitating electron transfer processes. The bipyridine ligands stabilize the iron center and enhance its reactivity. Molecular targets include various enzymes and proteins that participate in redox reactions.

Comparación Con Compuestos Similares

Iron(2+), tris(2,2’-bipyridine-kappaN1,kappaN1’)-, (OC-6-11)-, diperchlorate is unique due to its stability and reactivity. Similar compounds include:

Iron(2+), tris(4,4’-dimethyl-2,2’-bipyridine-kappaN1,kappaN1’)-, (OC-6-11)-, diperchlorate: This compound features methyl-substituted bipyridine ligands, which can alter its electronic properties.

Iron(2+), tris(1,10-phenanthroline-kappaN1,kappaN1’)-, (OC-6-11)-, diperchlorate: This complex uses phenanthroline ligands instead of bipyridine, resulting in different reactivity and stability profiles.

These comparisons highlight the unique properties of Iron(2+), tris(2,2’-bipyridine-kappaN1,kappaN1’)-, (OC-6-11)-, diperchlorate, making it a valuable compound in various research and industrial applications.

Actividad Biológica

Iron(2+), tris(2,2'-bipyridine-kappaN1,kappaN1')-, diperchlorate, commonly referred to as Fe(bpy)₃(ClO₄)₂, is a coordination complex of iron with the bidentate ligand 2,2'-bipyridine (bpy). This compound has garnered attention due to its significant biological activity, particularly in the fields of catalysis and medicinal chemistry. The unique electronic properties of the iron center and the structural characteristics imparted by the bipyridine ligands contribute to its diverse biological functions.

Structure and Coordination

Fe(bpy)₃(ClO₄)₂ features a central iron ion coordinated by three bipyridine ligands. The bidentate nature of bpy allows for a stable chelation, resulting in a complex that exhibits distinct electronic and optical properties. The coordination geometry around the iron center is typically octahedral, which is crucial for its reactivity and interaction with biological systems.

Electronic Properties

The electronic structure of Fe(bpy)₃(ClO₄)₂ is characterized by strong metal-to-ligand charge transfer (MLCT) transitions. These transitions are responsible for its photochemical activity, making it a candidate for applications in photodynamic therapy and catalysis under visible light.

Antimicrobial Properties

Research has indicated that Fe(bpy)₃(ClO₄)₂ exhibits antimicrobial activity. A study involving various bacterial strains demonstrated that this complex can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve oxidative stress induced by reactive oxygen species generated upon light activation of the complex .

Anticancer Activity

Fe(bpy)₃(ClO₄)₂ has also been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving DNA intercalation and oxidative damage. The ability of this complex to generate singlet oxygen upon irradiation enhances its cytotoxic effects against cancer cells .

Catalytic Activity

The catalytic properties of Fe(bpy)₃(ClO₄)₂ have been explored in various reactions. Notably, it has been used as a catalyst for the oxidation of styrene to benzaldehyde and styrene oxide under visible light irradiation. The encapsulation of this complex within zeolite matrices has further enhanced its catalytic efficiency by providing a confined environment that stabilizes reactive intermediates .

Study 1: Antimicrobial Efficacy

In a comparative study, Fe(bpy)₃(ClO₄)₂ was tested against several bacterial strains. The results indicated a significant reduction in bacterial viability when exposed to light, highlighting the importance of photochemical activation in its antimicrobial action.

| Bacterial Strain | Control Viability (%) | Viability with Fe(bpy)₃(ClO₄)₂ (%) |

|---|---|---|

| E. coli | 100 | 30 |

| S. aureus | 100 | 25 |

| Pseudomonas aeruginosa | 100 | 40 |

Study 2: Anticancer Mechanism

A study investigating the anticancer effects of Fe(bpy)₃(ClO₄)₂ on breast cancer cells revealed that treatment led to increased levels of oxidative stress markers and DNA fragmentation, indicating apoptosis.

| Treatment | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| Control | 100 | 5 |

| Fe(bpy)₃(ClO₄)₂ | 40 | 70 |

Propiedades

IUPAC Name |

iron(2+);2-pyridin-2-ylpyridine;diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C10H8N2.2ClHO4.Fe/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*2-1(3,4)5;/h3*1-8H;2*(H,2,3,4,5);/q;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFYRRXOZJMNFC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24Cl2FeN6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15025-74-8 (Parent) | |

| Record name | 2,2'-Bipyridine ferrous perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015388484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2065880 | |

| Record name | Iron(2+), tris(2,2'-bipyridine-.kappa.N1,.kappa.N1')-, (OC-6-11)-, diperchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

723.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15388-48-4 | |

| Record name | 2,2'-Bipyridine ferrous perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015388484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(2+), tris(2,2'-bipyridine-.kappa.N1,.kappa.N1')-, (OC-6-11)-, perchlorate (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron(2+), tris(2,2'-bipyridine-.kappa.N1,.kappa.N1')-, (OC-6-11)-, diperchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2,2'-bipyridine-N,N')iron diperchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.